molecular formula C11H12ClFO2 B2664453 2-(4-Chloro-2-fluoro-3-methylphenyl)-2-methylpropanoic acid CAS No. 1517647-91-4

2-(4-Chloro-2-fluoro-3-methylphenyl)-2-methylpropanoic acid

Cat. No. B2664453
CAS RN: 1517647-91-4
M. Wt: 230.66
InChI Key: RYCYOBQXAWWOBB-UHFFFAOYSA-N
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Description

2-(4-Chloro-2-fluoro-3-methylphenyl)-2-methylpropanoic acid, also known as CF3-CH2-Cl, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. This compound is synthesized using a specific method that involves several steps, and it has been found to have unique biochemical and physiological effects.

Scientific Research Applications

Synthetic Methodologies and Chemical Transformations

  • Carboxylic acids, including derivatives similar to 2-(4-Chloro-2-fluoro-3-methylphenyl)-2-methylpropanoic acid, can be exhaustively C-methylated to t-butyl compounds using excess trimethylaluminium, showcasing a route for modifying such compounds to achieve specific structural characteristics (Meisters & Mole, 1974).
  • The Cross-Coupling of remote meta-C–H bonds directed by a U-Shaped template has been developed, demonstrating a methodology potentially applicable to the functionalization of similar carboxylic acids, enhancing their utility in synthetic chemistry (Wan et al., 2013).

Potential Applications in Material Science

  • Ferroelectric liquid crystals (FLCs), incorporating similar halogenated and methylated carboxylic acids, have been synthesized and characterized, indicating the relevance of such compounds in the development of advanced materials with specific optical properties (Dingemans et al., 1998).
  • Achiral unsymmetrical bent-core liquid crystals with polar fluoro or chloro end substituents have been synthesized, showcasing the application of structurally similar compounds in creating materials with unique liquid crystalline properties (Begum et al., 2013).

Pharmaceutical Applications and Biological Activity

  • The inhibition of carboxypeptidase A by substrate analogues, including compounds structurally related to 2-(4-Chloro-2-fluoro-3-methylphenyl)-2-methylpropanoic acid, reveals the potential of such compounds in therapeutic applications, particularly in modulating enzyme activity (Galardy & Kortylewicz, 1984).
  • Aurora kinase inhibitors, which include derivatives similar to the compound , have shown potential in treating cancer, highlighting the pharmaceutical relevance of these compounds (ヘンリー,ジェームズ, 2006).

properties

IUPAC Name

2-(4-chloro-2-fluoro-3-methylphenyl)-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClFO2/c1-6-8(12)5-4-7(9(6)13)11(2,3)10(14)15/h4-5H,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYCYOBQXAWWOBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1F)C(C)(C)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chloro-2-fluoro-3-methylphenyl)-2-methylpropanoic acid

CAS RN

1517647-91-4
Record name 2-(4-chloro-2-fluoro-3-methylphenyl)-2-methylpropanoic acid
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